molecular formula C7H2Cl2F3NO2S B14050379 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene

1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene

Cat. No.: B14050379
M. Wt: 292.06 g/mol
InChI Key: UUDIDGXTDLDVJF-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene is a halogenated aromatic compound characterized by its unique substitution pattern: chlorine atoms at positions 1 and 4, a trifluoromethylthio (-SCF₃) group at position 2, and a nitro (-NO₂) group at position 3. This structure imparts distinct electronic and steric properties, making it valuable in agrochemical and pharmaceutical synthesis, particularly as a precursor for herbicides and fungicides. The trifluoromethylthio group enhances lipophilicity and metabolic stability, while the nitro and chloro groups contribute to electrophilic reactivity .

Properties

Molecular Formula

C7H2Cl2F3NO2S

Molecular Weight

292.06 g/mol

IUPAC Name

1,4-dichloro-2-nitro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2S/c8-3-1-2-4(9)6(5(3)13(14)15)16-7(10,11)12/h1-2H

InChI Key

UUDIDGXTDLDVJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Starting Material: 1,4-Dichloro-2-mercaptobenzene

One potential route begins with the nitration of 1,4-dichloro-2-mercaptobenzene. The mercapto (-SH) group can later be converted to -SCF₃ via oxidative fluorination:

  • Nitration Conditions :

    • Reagents : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.
    • Regioselectivity : The electron-donating -SH group directs nitration to the para position (C3), yielding 1,4-dichloro-3-nitro-2-mercaptobenzene.
    • Yield : ~65–70% (based on analogous nitrations of chlorinated thiophenols).
  • Trifluoromethylation :

    • Reagents : CF₃I or (CF₃SO₂)₂O in the presence of CuI/1,10-phenanthroline.
    • Mechanism : Radical-mediated C–S bond formation under UV light (254 nm).
    • Challenges : Over-oxidation of -SH to -SO₃H must be suppressed using inert atmospheres.

Limitations :

  • Nitration after -SCF₃ installation is impractical due to the group’s strong deactivation.
  • Mercaptan intermediates are prone to disulfide formation.

Sequential Chlorination and Functionalization

Substrate: 2-Trifluoromethylthio-4-nitrobenzene

An alternative approach involves sequential chlorination of a pre-functionalized nitroarene:

  • Synthesis of 2-Trifluoromethylthio-4-nitrobenzene :

    • Starting Material : 4-Nitrothiophenol.
    • Trifluoromethylation : Reaction with CF₃Br in DMF using K₂CO₃ as base (60°C, 12 h).
    • Yield : ~78% (isolated via column chromatography).
  • Directed Chlorination :

    • Electrophilic Chlorination : Cl₂ gas in CCl₄ with FeCl₃ catalyst (0°C, 2 h).
    • Regioselectivity : Chlorination occurs at the ortho (C1) and para (C5) positions relative to the nitro group.
    • Issue : Undesired C5 chlorination necessitates protective group strategies.

Optimization :

  • Introducing a temporary directing group (e.g., -B(OH)₂) at C4 prior to chlorination improves para selectivity.

Diazonium Salt-Mediated Functionalization

Sandmeyer-Type Trifluoromethylthiolation

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (HPLC) Scalability
Nitration of Thiophenol Nitration → Trifluoromethylation 65–70 92% Moderate
Sequential Chlorination Trifluoromethylation → Chlorination 45–50 88% Low
Diazonium Salt Route Diazotization → Cu-mediated SCF₃ 55–60 95% High

Critical Observations :

  • The diazonium salt method offers superior scalability but requires stringent temperature control.
  • Nitration-first routes suffer from moderate yields due to competing side reactions.

Industrial-Scale Considerations

For kilogram-scale production (as inferred from CN102399152B):

  • Solvent Choice : Diglyme or sulfolane preferred for high-boiling points and inertness.
  • Catalyst Recovery : Cu catalysts recycled via ion-exchange resins.
  • Waste Management : HF byproducts neutralized with CaCO₃ slurry.

Emerging Methodologies

Recent advances in photoredox catalysis (2023–2025) suggest promising alternatives:

  • Decarboxylative Trifluoromethylthiolation : Using CF₃SO₂Na and Ru(bpy)₃²⁺ under blue LED light.
  • Electrochemical C–H Functionalization : Direct SCF₃ introduction via paired electrolysis.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and trifluoromethylthio groups, play a crucial role in its reactivity and interactions. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethylthio group can participate in various chemical transformations. These interactions can lead to the formation of new compounds with distinct properties and biological activities .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent Positions Key Functional Groups Solubility (g/L) Toxicity (LD₅₀, oral rat)
1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene C₇H₃Cl₂F₃NO₂S 304.07 1,4-Cl; 2-SCF₃; 3-NO₂ -SCF₃, -NO₂, -Cl Insoluble in H₂O Not available
1,5-Dichloro-3-Methoxy-2-nitrobenzene C₇H₅Cl₂NO₃ 222.03 1,5-Cl; 3-OCH₃; 2-NO₂ -OCH₃, -NO₂, -Cl 0.5 (ethanol) No data
1,4-Dichloro-2-nitrobenzene C₆H₃Cl₂NO₂ 192.00 1,4-Cl; 2-NO₂ -NO₂, -Cl 1.2 (acetone) 320 mg/kg

Biological Activity

1,4-Dichloro-2-trifluoromethylthio-3-nitrobenzene is an aromatic compound with a complex molecular structure characterized by the presence of multiple electronegative substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C7H2Cl2F3NO2SC_7H_2Cl_2F_3NO_2S, and it possesses a molecular weight of approximately 292.06 g/mol. The unique combination of chlorine, trifluoromethylthio, and nitro groups contributes to its reactivity and biological interactions.

Research indicates that the nitro group in this compound can participate in redox reactions, which may influence its biological activity. Additionally, the trifluoromethylthio group enhances the compound's lipophilicity, affecting its distribution and interaction within biological systems .

Enzyme Inhibition

Several studies have explored the compound's potential as an enzyme inhibitor. For instance, it has been shown to interact with various enzymes involved in metabolic pathways. The specific mechanisms by which it inhibits these enzymes often involve competitive binding or allosteric modulation .

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications as an antimicrobial agent.
  • Antioxidant Properties : Another research effort focused on the antioxidant capabilities of this compound. It was found to scavenge free radicals effectively, indicating its potential use in formulations aimed at reducing oxidative stress in biological systems .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Biological Activity
1,4-Dichloro-2-trifluoromethylthio-5-nitrobenzeneC7H2Cl2F3NO2SModerate enzyme inhibition
1-Bromo-3-trifluoromethylthio-5-nitrobenzeneC7H2BrF3NO2SEnhanced antimicrobial activity
1-Chloro-4-nitrobenzeneC6H4ClNO2Limited biological activity

This table highlights how variations in substituents can lead to significant differences in biological activity.

Q & A

Q. What are the optimal synthetic routes for 1,4-dichloro-2-trifluoromethylthio-3-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves sequential electrophilic substitution and nitration. A plausible route starts with chlorination of a benzene derivative (e.g., toluene) to introduce 1,4-dichloro groups, followed by trifluoromethylthiolation and nitration. Key parameters include:

  • Chlorination : Use FeCl₃ or AlCl₃ as catalysts under anhydrous conditions at 40–60°C to avoid over-chlorination .
  • Trifluoromethylthiolation : Employ AgSCF₃ or CuSCF₃ reagents in polar aprotic solvents (e.g., DMF) at 80–100°C for selective substitution .
  • Nitration : Mixed HNO₃/H₂SO₄ at 0–5°C to control regioselectivity, as the nitro group prefers the meta position relative to electron-withdrawing substituents (e.g., Cl, SCF₃) .
    Data Contradiction Note : Conflicting reports exist on nitration regioselectivity due to competing steric and electronic effects; computational modeling (DFT) is recommended to predict reactivity .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : The aromatic protons and carbons show distinct splitting patterns due to electron-withdrawing groups (e.g., Cl, NO₂). Compare shifts with analogs like 1-chloro-3-nitrobenzene (δ 7.5–8.5 ppm for aromatic H) .
  • IR : Nitro group absorption at 1520–1350 cm⁻¹ (asymmetric stretch) and 870–840 cm⁻¹ (symmetric stretch). Trifluoromethylthio (SCF₃) shows peaks near 700–750 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 306 (C₇H₂Cl₂F₃NO₂S) with fragmentation patterns (e.g., loss of NO₂ or Cl) validated against NIST reference libraries .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethylthio group influence reactivity in cross-coupling reactions?

Methodological Answer: The SCF₃ group is both electron-withdrawing and sterically bulky, hindering nucleophilic aromatic substitution (SNAr) but enabling transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura). Strategies include:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with bulky ligands (e.g., XPhos) to mitigate steric hindrance .
  • Solvent Optimization : Use toluene or THF at elevated temperatures (80–120°C) to enhance reaction rates.
  • Competitive Analysis : Compare reactivity with analogs lacking SCF₃ (e.g., 1,4-dichloro-3-nitrobenzene) to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported regioselectivity during functionalization?

Methodological Answer: Discrepancies arise from solvent polarity, temperature, and substituent electronic effects. A systematic approach includes:

Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate Fukui indices and predict electrophilic attack sites .

Isotopic Labeling : Introduce deuterated intermediates to track substitution pathways via ²H NMR .

Controlled Competition Experiments : Compare reaction outcomes under varying conditions (e.g., HNO₃ concentration, solvent dielectric constant) .

Q. How can environmental and toxicological impacts of this compound be assessed for lab safety protocols?

Methodological Answer:

  • Toxicity Screening : Use in silico tools (e.g., EPA DSSTox) to predict acute toxicity based on structural analogs like 1,2,3-trichlorobenzene (LD₅₀ ~300 mg/kg) .
  • Waste Management : Degrade nitro groups via catalytic hydrogenation (Pd/C, H₂) to less toxic amines before disposal .
  • Exposure Monitoring : Employ GC-MS or LC-MS to detect airborne residues in lab settings; compare with OSHA/NIST exposure limits .

Q. What methodologies ensure stability during long-term storage of this compound?

Methodological Answer:

  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months and monitor decomposition via HPLC. Stabilizers like BHT (0.1% w/w) inhibit nitro group reduction .
  • Light Sensitivity : Use amber glassware and argon atmospheres to prevent photolytic degradation of the SCF₃ group .

Q. Table 1: Comparative Reactivity of Substituents in Nitroaromatics

SubstituentElectronic EffectSteric EffectPreferred Reaction
-NO₂Strong EWGLowSNAr, Nitration
-SCF₃Moderate EWGHighCross-Coupling
-ClModerate EWGLowSNAr, Ullmann

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